2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide
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Overview
Description
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide is a complex organic compound that belongs to the class of pyridazinone derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
The synthesis of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide typically involves multiple steps, including the formation of the pyridazinone core and subsequent functionalization. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity. Specific details on the synthetic routes and reaction conditions can be found in specialized chemical literature .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition, receptor binding, and other biochemical processes.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The exact molecular pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar compounds to 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trifluorophenyl)acetamide include other pyridazinone derivatives with different substituents on the aromatic rings. These compounds may exhibit similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples of similar compounds include:
- 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(4-fluorophenyl)acetamide
- 2-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3-methoxyphenyl)acetamide
The uniqueness of this compound lies in its specific trifluorophenyl group, which can influence its biological activity and chemical properties .
Properties
Molecular Formula |
C18H11ClF3N3O2 |
---|---|
Molecular Weight |
393.7 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,4,5-trifluorophenyl)acetamide |
InChI |
InChI=1S/C18H11ClF3N3O2/c19-11-3-1-10(2-4-11)15-5-6-17(27)25(24-15)9-16(26)23-12-7-13(20)18(22)14(21)8-12/h1-8H,9H2,(H,23,26) |
InChI Key |
MAISVNKYWYSNQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)NC3=CC(=C(C(=C3)F)F)F)Cl |
Origin of Product |
United States |
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